molecular formula C14H15N3O2 B1229195 N-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide

N-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide

Cat. No. B1229195
M. Wt: 257.29 g/mol
InChI Key: SODSBCFRVVPIKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide is a heteroarene and an aromatic amide.

Scientific Research Applications

Binding Affinity and Receptor Interaction

Compounds structurally analogous to N-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide have been evaluated for their binding affinity to dopamine D(2)-like receptors. For instance, derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide, which shares a structural similarity, have shown potent affinity for D(2)-like receptors. Such compounds are relevant in studies exploring the behavioral effects in rats and potential antipsychotic drug development (Pinna et al., 2002).

Antifungal Properties

Research into the antifungal activities of pyridinyl-derived compounds, similar to the structure of interest, has been conducted. Specifically, N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have been synthesized and tested against various phytopathogenic fungi. Some of these compounds exhibited moderate antifungal activities, demonstrating potential applications in agricultural sciences and fungicide development (Wu et al., 2012).

Synthetic Methodology and Chemical Synthesis

The advancement in synthetic methodologies involving compounds like N-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide has been explored. For example, the development of formal [3 + 2] cycloaddition between ynamides and unprotected isoxazol-5-amines, leading to the creation of functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives, is a significant contribution to organic chemistry and pharmaceutical synthesis (Cao et al., 2019).

Anticancer Activity

Studies on derivatives of cyclohepta[d]isoxazole compounds have demonstrated potential anticancer activities. For instance, research on 6,7,8,9-tetrahydro-5H-cyclohepta[4,5]selenopheno[2,3-d]pyrimidine derivatives has shown promising results against the MCF-7 breast cancer cell line, indicating potential therapeutic applications in oncology (Doğanay et al., 2016).

Catalysis and Green Chemistry

The use of pyridinyl benzimidazol (PBI) as a bidentate N-chelating ligand in the synthesis of isoxazoles, such as those related to N-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide, has been explored for its applications in catalysis and green chemistry. This advancement provides an alternative, environmentally friendly process for constructing isoxazole derivatives (Khalifeh et al., 2018).

Selective Inhibition in Biochemistry

Compounds structurally related to the chemical of interest have been found to act as potent and selective inhibitors in biochemical pathways. For example, a novel series of 3-quinoline carboxamides, similar in structure, were identified as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, suggesting applications in biochemical research and drug development (Degorce et al., 2016).

properties

Product Name

N-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

N-pyridin-3-yl-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

InChI

InChI=1S/C14H15N3O2/c18-14(16-10-5-4-8-15-9-10)13-11-6-2-1-3-7-12(11)19-17-13/h4-5,8-9H,1-3,6-7H2,(H,16,18)

InChI Key

SODSBCFRVVPIKS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)ON=C2C(=O)NC3=CN=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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